Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C12H12N2O3. This compound is characterized by its isoxazolo[5,4-b]pyridine core structure, which is a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of a suitable precursor containing a pyridine ring with a cyclopropyl group and a carboxylate moiety. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of heterocyclic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its structure may be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the modifications made to the compound's structure.
Comparison with Similar Compounds
Methyl 6-cyclopropyl-3-methylpyridine-4-carboxylate
Methyl 6-cyclopropyl-3-methylpyrazolo[5,4-b]pyridine-4-carboxylate
Methyl 6-cyclopropyl-3-methylthiazolo[5,4-b]pyridine-4-carboxylate
Uniqueness: Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its isoxazolo[5,4-b]pyridine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
methyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-10-8(12(15)16-2)5-9(7-3-4-7)13-11(10)17-14-6/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMVGQHECMRUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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